

# 4-tert-Butyl-1-chloro-2-nitrobenzene molecular structure and weight

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## Compound of Interest

**Compound Name:** 4-tert-Butyl-1-chloro-2-nitrobenzene

**Cat. No.:** B1354411

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An In-Depth Technical Guide to **4-tert-Butyl-1-chloro-2-nitrobenzene**: Structure, Properties, and Synthetic Applications

## Abstract

**4-tert-Butyl-1-chloro-2-nitrobenzene** is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a versatile chemical intermediate, its unique substitution pattern—featuring a bulky tert-butyl group, a reactive chloro group, and a synthetically malleable nitro group—offers a platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an exploration of its applications as a building block in research and development. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

## Molecular Identity and Structure

### Chemical Identifiers

The unique identity of **4-tert-Butyl-1-chloro-2-nitrobenzene** is established by several key identifiers, which are crucial for database searches, regulatory compliance, and procurement.

Identifier	Value	Source(s)
IUPAC Name	4-tert-butyl-1-chloro-2-nitrobenzene	<a href="#">[1]</a>
CAS Number	58574-05-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
SMILES	CC(C) (C)C1=CC(=C(C=C1)Cl)-- INVALID-LINK--[O-]	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	AGZGOTUKAZSIIO-UHFFFAOYSA-N	<a href="#">[1]</a>

## Molecular Structure and Weight

The molecular structure consists of a benzene ring substituted with three distinct functional groups. The chloro and nitro groups are positioned ortho to each other at positions 1 and 2, respectively. The tert-butyl group is located at position 4, para to the chloro substituent. This arrangement has significant implications for the molecule's reactivity and steric profile.

The molecular weight of the compound is a fundamental property for stoichiometric calculations in chemical reactions.

Property	Value	Source(s)
Molecular Weight	213.66 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Monoisotopic Mass	213.0556563 Da	<a href="#">[1]</a>

## Physicochemical and Handling Properties

The physical state and chemical properties dictate the handling, storage, and application of **4-tert-Butyl-1-chloro-2-nitrobenzene**. Commercially available batches typically have a purity of 95% or higher.[\[2\]](#)

Property	Value / Description	Source(s)
Appearance	Yellow liquid	[3]
Storage	Store at room temperature or 2-8 °C. Consult supplier-specific recommendations.	[2]
Solubility	As a substituted nitroaromatic, it is expected to be sparingly soluble in water but soluble in common organic solvents such as dichloromethane, ether, and toluene.	
Hazards	While specific data is limited, related chlorinated nitroaromatic compounds are harmful if swallowed, inhaled, or in contact with skin.[6][7]	

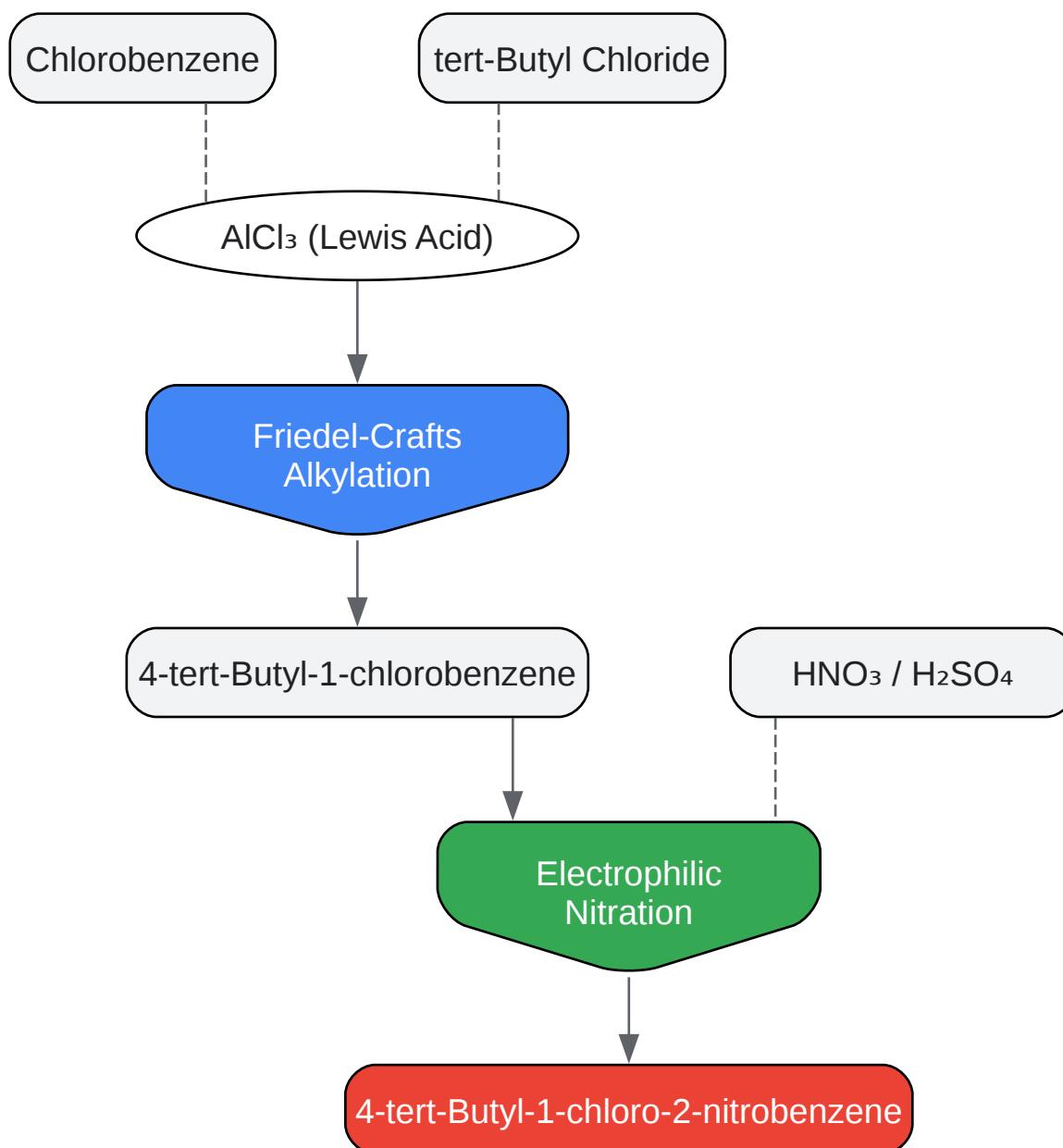
## Synthesis and Mechanistic Insights

The synthesis of **4-tert-Butyl-1-chloro-2-nitrobenzene** is logically approached as a two-step process starting from chlorobenzene. This strategy is dictated by the directing effects of the substituents in electrophilic aromatic substitution reactions.

## Synthetic Strategy: Causality and Control

- Step 1: Friedel-Crafts Alkylation. The first step involves the introduction of the tert-butyl group onto the chlorobenzene ring. Chlorobenzene is the starting material, and the chloro group is an ortho, para-director. The reaction with a tert-butyl source, such as tert-butyl chloride, under Lewis acid catalysis (e.g.,  $\text{AlCl}_3$ ) will yield a mixture of products.[8] Due to the significant steric bulk of the tert-butyl group, the para-substituted product, 4-tert-butyl-1-chlorobenzene, is heavily favored over the ortho-substituted product. This steric control is key to achieving high regioselectivity.

- Step 2: Electrophilic Nitration. The second step is the nitration of the 4-tert-butyl-1-chlorobenzene intermediate. In this molecule, both the chloro and tert-butyl groups are ortho, para-directors. The positions ortho to the chloro group (positions 2 and 6) and ortho to the tert-butyl group (positions 3 and 5) are activated. The nitro group is installed at the 2-position due to a combination of electronic and steric factors. The 2-position is activated by the para-chloro group and is sterically less hindered than the position ortho to the bulky tert-butyl group. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.



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Caption: Synthetic workflow for **4-tert-Butyl-1-chloro-2-nitrobenzene**.

## Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

### Step 1: Synthesis of 4-tert-Butyl-1-chlorobenzene

- **Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).
- **Charging:** Add anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.1 eq.) to the flask. Add chlorobenzene (5 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.
- **Addition:** Slowly add tert-butyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (to hydrolyze the catalyst).
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess chlorobenzene by distillation. The crude product can be purified by vacuum distillation to yield pure 4-tert-butyl-1-chlorobenzene.

### Step 2: Synthesis of **4-tert-Butyl-1-chloro-2-nitrobenzene**

- **Setup:** In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 3 eq.) to 0-5 °C in an ice-salt bath.

- Nitrating Mixture: Prepare the nitrating mixture by adding concentrated nitric acid ( $\text{HNO}_3$ , 1.2 eq.) dropwise to the cold sulfuric acid with constant stirring.
- Addition: Add the 4-tert-butyl-1-chlorobenzene (1.0 eq.) from Step 1 dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
- Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
- Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. A yellow precipitate or oil should form.
- Workup: If the product is solid, collect it by filtration and wash with cold water until the washings are neutral. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane). Wash the organic extracts with water, 5% sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield **4-tert-Butyl-1-chloro-2-nitrobenzene**.

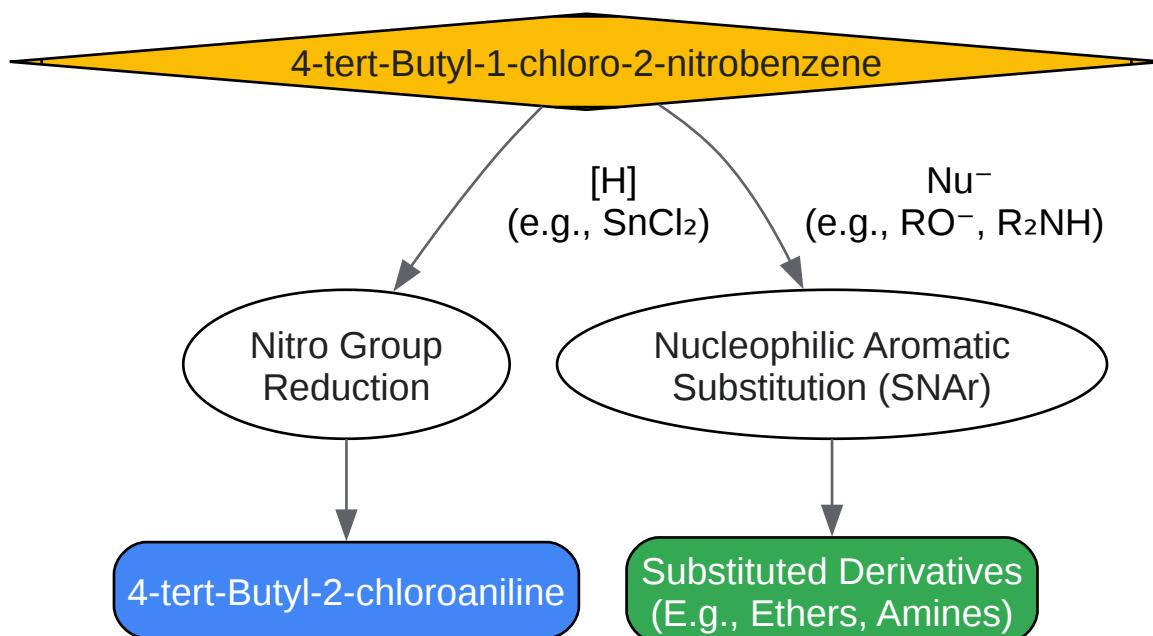
## Applications in Research and Drug Development

**4-tert-Butyl-1-chloro-2-nitrobenzene** is primarily valued as a chemical building block.<sup>[3]</sup> Its utility stems from the distinct reactivity of its three functional groups, which can be selectively transformed to build more complex molecules. The nitro group, while sometimes associated with toxicity, is a highly versatile precursor to other functionalities, particularly amines, which are ubiquitous in pharmaceuticals.<sup>[9]</sup>

- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (4-tert-butyl-2-chloroaniline) using various reagents (e.g.,  $\text{SnCl}_2$ ,  $\text{H}_2/\text{Pd-C}$ ). This resulting aromatic amine is a common precursor for the synthesis of heterocycles, amides, and sulfonamides.
- Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the electron-withdrawing nitro group at the ortho position, is susceptible to nucleophilic aromatic

substitution. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a pathway to a wide range of derivatives.

- **Steric Influence:** The bulky tert-butyl group serves as a steric anchor, directing reactions to other parts of the molecule and influencing the final conformation of the target compound. This can be critical for achieving specific binding interactions in drug candidates.



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Caption: Key synthetic transformations of **4-tert-Butyl-1-chloro-2-nitrobenzene**.

## Safety and Handling

Given the hazards associated with related chlorinated nitroaromatics, stringent safety protocols are mandatory when handling **4-tert-Butyl-1-chloro-2-nitrobenzene**.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][10]
- **Engineering Controls:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][10]

- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]
- First Aid:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[6]
  - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

## Conclusion

**4-tert-Butyl-1-chloro-2-nitrobenzene** is a valuable and synthetically versatile intermediate. Its well-defined molecular structure, characterized by a specific arrangement of chloro, nitro, and tert-butyl groups, provides a predictable platform for advanced organic synthesis. A logical and controllable synthetic route makes it an accessible starting material for researchers. By understanding its properties, synthesis, and reactivity, professionals in chemistry and drug development can effectively utilize this compound as a key building block for creating novel and complex molecules with potential therapeutic applications.

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